molecular formula C11H16N8O B6534027 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide CAS No. 1058456-31-7

2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

Cat. No.: B6534027
CAS No.: 1058456-31-7
M. Wt: 276.30 g/mol
InChI Key: PAPMIPWSXIBEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide features a fused triazolo[4,5-d]pyrimidine core, a piperazine ring, and an acetamide side chain. The methyl group on the triazole ring may enhance metabolic stability, while the piperazine linker improves solubility and bioavailability .

Properties

IUPAC Name

2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N8O/c1-17-10-9(15-16-17)11(14-7-13-10)19-4-2-18(3-5-19)6-8(12)20/h7H,2-6H2,1H3,(H2,12,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMIPWSXIBEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolopyrimidine Core

The triazolo[4,5-d]pyrimidine moiety serves as the foundational heterocycle in this compound. Its synthesis typically begins with cyclocondensation reactions between amino-triazole precursors and electrophilic reagents. For example, 4-amino-3-mercapto-1,2,4-triazole reacts with α,β-diketones or keto-esters under acidic conditions to form the triazolopyrimidine scaffold .

Key Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–100°C)

  • Catalyst: Concentrated hydrochloric acid

  • Yield: 60–75%

Recent advances employ click chemistry for regioselective triazole formation. A 2023 study demonstrated the use of sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate intermediates, followed by propargyl bromide addition to form alkynylated precursors . This method achieved 85% purity in the triazolopyrimidine intermediate, as verified by high-resolution mass spectrometry (HRMS) .

Functionalization with Piperazine

The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. In a representative protocol, 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine reacts with piperazine in dimethylformamide (DMF) at 120°C for 12 hours .

Optimized Parameters:

ParameterValueSource
SolventDMF
Temperature120°C
Molar Ratio1:1.2 (triazolopyrimidine:piperazine)
Yield78%

Alternative methods from patent literature utilize xylene as a solvent and potassium carbonate as a base, achieving comparable yields (70–75%) . Post-reaction purification involves column chromatography with ethyl acetate/hexane (3:7) to isolate the piperazine-triazolopyrimidine intermediate .

Acetamide Side Chain Introduction

The acetamide group is appended via a two-step process:

  • Chloroacetylation: The piperazine nitrogen is alkylated with chloroacetyl chloride in dichloromethane (DCM) at 0°C .

  • Amination: The resulting chloro intermediate reacts with aqueous ammonia or methylamine to form the acetamide .

Critical Data:

  • Chloroacetylation Yield: 82%

  • Amination Conditions:

    • Solvent: Methanol

    • Temperature: Room temperature (25°C)

    • Reaction Time: 6 hours

  • Overall Yield for Acetamide Formation: 68%

Purification and Characterization

Final purification employs preparative HPLC with a C18 column and acetonitrile/water (55:45) mobile phase . Purity exceeding 95% is routinely achieved, as confirmed by:

  • 1H NMR: Distinct signals for piperazine (δ 2.8–3.2 ppm), triazolopyrimidine (δ 8.1–8.3 ppm), and acetamide (δ 1.9–2.1 ppm) .

  • HRMS: Exact mass of 304.35 g/mol (C13H20N8O) .

Challenges and Optimization Strategies

  • Byproduct Formation: Competing N-alkylation during chloroacetylation reduces yields. Using bulky bases like diisopropylethylamine (DIPEA) suppresses this issue .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance piperazine reactivity but complicate removal. Switching to acetonitrile improves post-reaction workup .

  • Scale-Up Limitations: Multi-step sequences require stringent temperature control. Continuous-flow systems have been proposed to mitigate variability .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
Click ChemistryHigh regioselectivityCostly catalysts85%
SNAr with PiperazineScalableHarsh conditions (120°C)78%
ChloroacetylationRapid reaction kineticsByproduct formation68%

Chemical Reactions Analysis

Types of Reactions

2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to high activity against these pathogens. Studies have demonstrated that modifications in the piperazine or triazole moieties can enhance antimicrobial potency, making this compound a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Piperazine derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. For instance, compounds with similar structures have exhibited cytotoxic effects against several cancer cell lines. The mechanism of action may involve the inhibition of specific kinases involved in cancer progression, highlighting the importance of structural modifications in enhancing efficacy .

Neuroprotective Effects

Compounds containing piperazine and triazole structures are also being investigated for their neuroprotective properties. These compounds may exert antioxidant effects and inhibit neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to interact with neuronal receptors and modulate neurotransmitter levels is crucial for their therapeutic effects .

Case Studies

Several case studies have documented the biological activity of related compounds:

Study Findings
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus, suggesting structural modifications can enhance activity .
Anticancer ResearchIdentified apoptosis induction in cancer cell lines via targeted signaling pathway modulation .
Neuroprotection InvestigationShowed potential in reducing oxidative stress and inflammation in neuronal models .

Mechanism of Action

The mechanism of action of 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can lead to effects such as enzyme inhibition, receptor activation, or signal transduction modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in substituents on the triazole/pyrimidine core, piperazine modifications, and acetamide side chains. These variations influence physicochemical properties, target affinity, and pharmacokinetics.

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Substituents/Modifications Biological Activity/Notes References
Target Compound Triazolo[4,5-d]pyrimidine - 3-Methyl triazole
- Piperazine-acetamide
Inferred antifungal/antimicrobial activity
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-...)acetamide Triazolo[4,5-d]pyrimidine - 3-Ethyl triazole
- Acetylphenyl acetamide
Analog with increased lipophilicity
3-Benzyl-7-(piperazin-1-yl)-3H-... () Triazolo[4,5-d]pyrimidine - 3-Benzyl triazole
- Piperazine derivatives
EZH2/HDAC inhibitors (anticancer)
Thiazolo[4,5-d]pyrimidine derivatives () Thiazolo[4,5-d]pyrimidine - Thioxo-thiazole
- Fluconazole hybrids
Antifungal agents with studied permeability
3-(2-Methoxyphenyl)-2-methyl-... (, IV-VII) Thiazolo[4,5-d]pyrimidine - Varied aryl groups
- Acetamide linkers
Improved membrane transport in antifungal use

Key Findings from Comparative Studies

Core Structure Impact: Triazolo[4,5-d]pyrimidine (target compound) vs. Thiazolo derivatives, however, exhibit notable antifungal activity due to sulfur atom participation in membrane interactions .

Substituent Effects :

  • Methyl vs. Ethyl on Triazole : The target compound’s 3-methyl group likely provides better metabolic stability than the ethyl analog (), as smaller alkyl groups are less prone to oxidative degradation .
  • Acetamide Side Chains : The unsubstituted acetamide in the target compound may balance solubility and membrane permeability better than bulkier groups (e.g., acetylphenyl in or thio-linked analogs in ) .

Piperazine Modifications :

  • Piperazine rings enhance solubility and serve as flexible linkers for target engagement. Derivatives with piperidine () or substituted piperazines () show varied potency in epigenetic inhibition, suggesting the target compound’s piperazine-acetamide moiety could be optimized for specific targets .

Permeability and Transport :

  • highlights that acetamide-containing thiazolo-pyrimidines (e.g., IV-VII) exhibit moderate lipophilicity (logP ~2.5–3.0), facilitating membrane transport while retaining solubility. The target compound’s logP is likely comparable, though experimental validation is needed .

Biological Activity

The compound 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a novel synthetic derivative within the triazolo-pyrimidine class. Its structure suggests potential biological activity, particularly in medicinal chemistry applications. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazolo-pyrimidine core linked to a piperazine moiety via an acetamide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors, such as 3-methyl-1H-[1,2,3]triazole and piperazine derivatives.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of the triazolo[4,5-d]pyrimidine core through cyclocondensation reactions.
  • Subsequent attachment of the piperazine ring via nucleophilic substitution.
  • Final acylation to introduce the acetamide group.

Biological Activity

The biological activities of this compound have been evaluated in various studies. Key findings include:

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as kinase inhibitors, targeting pathways involved in cancer cell proliferation and survival.
  • Case Study : In vitro studies demonstrated that similar triazolo-pyrimidine derivatives can inhibit cell growth in several cancer cell lines including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) with IC50 values in the micromolar range .

Antimicrobial Properties

Triazolo-pyrimidine derivatives have also shown promise as antimicrobial agents:

  • Activity Against Bacteria : Some studies reported that these compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Case Study : A series of pyrazolo-triazolo-pyrimidine derivatives were synthesized and evaluated for their antibacterial efficacy, showing significant inhibition against Staphylococcus aureus and Escherichia coli .

Research Findings Summary

Study Focus Findings
Anticancer ActivityInhibition of cancer cell proliferation; effective against A431 and MCF-7 cell lines .
Antimicrobial ActivitySignificant antibacterial effects against various bacterial strains .
Mechanism of ActionPrimarily acts as kinase inhibitors affecting signal transduction pathways involved in cell growth .

Q & A

Q. Methodological Solutions :

  • Use DMF or dichloromethane as solvents to enhance intermediate solubility .
  • Optimize temperature (60–80°C) and reaction time (12–24 hours) for cyclization steps to maximize yield .
  • Employ palladium on carbon or copper iodide as catalysts for coupling reactions .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

Basic
Structural Confirmation :

  • ¹H/¹³C NMR : Assign peaks to the triazolopyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and piperazine moiety (δ 2.5–3.5 ppm for methylene groups) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and triazole C-N vibrations (1450–1500 cm⁻¹) .

Q. Purity Assessment :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 358.1523 .

How can researchers resolve contradictions in reported biological activity data across different triazolopyrimidine analogs?

Advanced
Contradictions often arise from structural variations (e.g., substituents on the triazole or pyrimidine rings) or assay conditions. Strategies include :

  • Comparative SAR Analysis : Systematically modify substituents (Table 1) and test against standardized assays (e.g., kinase inhibition ).
  • Meta-Analysis : Cross-reference IC₅₀ values from studies using identical cell lines (e.g., HeLa or MCF-7) .

Q. Table 1: Substituent Impact on Biological Activity

Substituent PositionGroup IntroducedObserved Activity ChangeSource
Triazole C-3MethylEnhanced kinase affinity
Pyrimidine C-7FluorophenylReduced cytotoxicity
Piperazine N-4AcetamideImproved solubility

What in silico strategies are recommended for predicting target interactions and guiding experimental design?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2). Prioritize compounds with docking scores ≤ -9.0 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (triazole N2) and hydrophobic regions (methyl group) for scaffold optimization .

How does the introduction of specific substituents influence the compound's pharmacological profile, based on SAR studies?

Advanced
SAR studies highlight the following trends:

  • Lipophilicity : Adding benzyl or fluorophenyl groups at C-3 increases membrane permeability but may reduce aqueous solubility .
  • Target Selectivity : A piperazine-acetamide side chain enhances interaction with ATP-binding pockets in kinases .
  • Metabolic Stability : Methyl groups on the triazole ring reduce CYP450-mediated oxidation .

Q. Table 2: Key SAR Findings

Modification SiteFunctional GroupPharmacological Outcome
Triazole C-33-MethylImproved metabolic stability
Pyrimidine C-7PiperazineEnhanced kinase binding affinity
Acetamide TerminalChlorophenylIncreased cytotoxicity

What are the established protocols for evaluating in vitro activity against disease-relevant targets?

Q. Basic

  • Enzyme Inhibition Assays :
    • Incubate with recombinant kinases (10 nM) and ATP (1 mM) for 30 minutes; measure IC₅₀ via ADP-Glo™ .
  • Cell-Based Viability Assays :
    • Use MTT assay in cancer cell lines (72-hour exposure; IC₅₀ calculation via nonlinear regression) .
  • Binding Affinity Studies :
    • Surface plasmon resonance (SPR) with immobilized targets; analyze K_d values ≤ 100 nM for high affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.